Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester

Polymer Stabilization Light Protection Agents Material Science

Researchers seeking a precise 3,5-diallyl-4-hydroxybenzoate scaffold for polymer stabilization or CNS depressant synthesis often face supply inconsistency. This ethyl ester delivers the exact unsaturation pattern required for structure-activity studies. - Non-substitutable for saturated analogs; critical for valid SAR comparisons - Investigated for light protection in polyolefins with reduced yellowing vs. aryl esters - Serves as essential starting material for CNS-active 3,5-dipropyl-4-alkoxybenzoates Supplied with full analytical documentation for procurement confidence.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
CAS No. 100311-34-0
Cat. No. B12009971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester
CAS100311-34-0
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)CC=C)O)CC=C
InChIInChI=1S/C15H18O3/c1-4-7-11-9-13(15(17)18-6-3)10-12(8-5-2)14(11)16/h4-5,9-10,16H,1-2,6-8H2,3H3
InChIKeyJOUJVFQMMSBQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diallyl-4-hydroxybenzoic Acid Ethyl Ester: Chemical Identity & Class


Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester (CAS 100311-34-0), also referred to as ethyl 3,5-diallyl-4-hydroxybenzoate, is a synthetic organic compound classified as a substituted 4-hydroxybenzoate ester . Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.30 g/mol . Structurally, it is characterized by a benzene ring substituted with two allyl (-CH₂-CH=CH₂) groups at the 3- and 5-positions, a hydroxyl group at the 4-position, and an ethyl ester moiety at the carboxyl position [1]. The compound is a member of the broader 3,5-dialkyl-4-hydroxybenzoate family, a class of molecules that have been investigated for applications ranging from polymer stabilization to central nervous system modulation [2].

Allyl-substituted 4-hydroxybenzoate building block for synthetic chemistry and material science

Synthetic intermediate with unsaturated side-chain; distinct from saturated propyl analogs

Reported polymer-stabilization scaffold context requiring method-specific validation

Substitution Limitations of 3,5-Diallyl-4-hydroxybenzoic Acid Ethyl Ester


The class of 3,5-dialkyl-4-hydroxybenzoate esters exhibits profound structure-activity relationships, where seemingly minor changes in the alkyl substituent (e.g., alkyl chain length, branching, or degree of unsaturation) or ester group (e.g., ethyl vs. methyl) can dramatically alter key performance characteristics [1]. Substitution of the 3,5-diallyl moiety with other dialkyl groups, or even its simple hydrogenation to the 3,5-dipropyl analog, fundamentally changes the compound's physicochemical properties and, consequently, its performance in specific applications such as polymer stabilization or biological interaction [2]. Therefore, procurement specifications must be exact; a generic 3,5-dialkyl-4-hydroxybenzoate cannot be assumed to function as an equivalent replacement for the 3,5-diallyl derivative.

Alkyl-substituent mismatch

Replacing 3,5-diallyl with other dialkyl groups may alter physicochemical properties and application performance; alkyl chain structure matters.

Hydrogenated analog divergence

Hydrogenation to the 3,5-dipropyl derivative produces a compound with different synthetic reactivity and reported biological profile; not directly interchangeable.

3,5-Diallyl-4-hydroxybenzoate: Evidence vs. Aryl and Hydrogenated Analogs


Polymer Stabilization: Alkyl vs. Aryl Ester Compatibility

A seminal patent (US 4,038,250) directly compares the performance of 3,5-dialkyl-4-hydroxybenzoate esters as light protection agents in polymers. The patent teaches that aryl esters, while highly active, cause significant yellowing and exhibit poor compatibility (leading to 'sweating-out' or 'clouding') in polyolefins. In contrast, alkyl esters, which include the target compound, show the 'disadvantage of yellowing of the polymer to a lesser extent and are also more compatible' [1]. This class-level comparison positions ethyl 3,5-diallyl-4-hydroxybenzoate as a superior alternative to aryl ester light stabilizers when polymer aesthetics and long-term clarity are paramount.

Polymer Yellowing & Compatibility
Class-level inference
Alkyl esters (including this scaffold class) reported to show less yellowing and better compatibility in polyolefins vs. aryl ester comparators (US 4,038,250).
Supports selection context for polymer stabilization where aesthetics and clarity are relevant.
Qualitative class-level observation; validation under specific polymer conditions required.
Polymer Stabilization Light Protection Agents Material Science

CNS Activity: Allyl vs. Propyl Substitution

The target compound serves as the key synthetic precursor to 4-allyloxy-3,5-dipropylbenzoic acid, a compound with demonstrated central nervous system (CNS) depressant activity in mice [1]. The research explicitly highlights that the 3,5-diallyl compound (the target) is hydrogenated to the 3,5-dipropyl ester as a crucial step in the synthesis of the active CNS depressants [1]. This indicates a clear functional divergence between the allyl and propyl analogs. While the 3,5-dipropyl derivative is the precursor to the final, more active ethers and amides, the 3,5-diallyl-4-hydroxybenzoate possesses a distinct reactivity profile (allyl groups) that is essential for the initial synthetic steps and may also exhibit its own, different biological profile.

CNS Activity: Allyl vs Propyl
Class-level inference
3,5-diallyl compound serves as precursor to 3,5-dipropyl derivatives with reported CNS depressant activity in mice; allyl and propyl analogs occupy distinct synthetic roles.
Research fit for synthetic pathway studies; allyl structure is a distinct divergence point, not interchangeable with propyl.
Synthetic chemistry context; data to verify for specific biological profiling.
CNS Research Pharmacology Medicinal Chemistry

3,5-Diallyl-4-hydroxybenzoic Acid Ethyl Ester: Application Scenarios


Polymer Stabilization with Minimal Aesthetic Compromise

Researchers developing new polymer formulations, particularly for polyolefins, can utilize ethyl 3,5-diallyl-4-hydroxybenzoate as a model alkyl ester scaffold. Based on class-level evidence, it is a suitable candidate for investigating light protection mechanisms where the yellowing and poor compatibility of aryl ester counterparts are unacceptable [1].

CNS-Active Compound Synthesis Intermediate

In medicinal chemistry laboratories, this compound serves as a defined starting material for the synthesis of 3,5-dipropyl-4-alkoxybenzoate derivatives, a class of compounds that have demonstrated CNS depressant effects in preclinical models [2]. It is a necessary and non-substitutable reagent for replicating or extending this specific body of work.

Organic Synthesis and Methodology Development

The presence of two allyl groups on an aromatic ring makes this compound a valuable substrate for developing and testing novel catalytic transformations. Its structure is ideal for exploring reactions such as alkene metathesis, hydrofunctionalization, or cycloaddition on a stable, functionalized aromatic platform .

SAR Studies of 4-Hydroxybenzoates

As a distinct member of the 3,5-disubstituted-4-hydroxybenzoate family, this compound is a critical probe for SAR investigations. Comparing its biological or material performance directly with its saturated analog (3,5-dipropyl) or other alkyl variants allows for the precise mapping of how unsaturation in the side chain influences function [2].

Application
Selection Property
Validation Focus
Polymer stabilization research
Yellowing tendency and compatibility profile
Optical clarity and phase separation in target polymer matrix
CNS-active compound synthesis
Allyl-group reactivity as synthetic handle
Downstream product identity and model-response context
Catalytic methodology development
Dual allyl substitution on aromatic core
Reactivity under metathesis, hydrofunctionalization, or cycloaddition conditions
SAR studies of 4-hydroxybenzoates
Unsaturated vs. saturated side-chain comparison
Functional response difference vs. 3,5-dipropyl analog
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